2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Overview
Description
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a substituted phenylhydrazine with a quinoline derivative under acidic conditions, leading to the formation of the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of suitable solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure and exhibit antimalarial activity.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is unique due to its fused ring structure, which combines the pharmacophoric features of both pyrazole and quinoline rings. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug discovery and development .
Properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLHIIGSRUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407182 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109740-09-2 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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